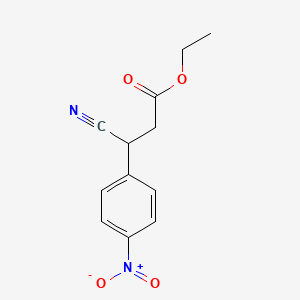
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C12H12N2O4. It is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-(4-nitrophenyl)propanoate involves interactions with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-3-(4-methylphenyl)propanoate
- Ethyl 3-cyano-3-(4-chlorophenyl)propanoate
- Ethyl 3-cyano-3-(4-fluorophenyl)propanoate
Uniqueness
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in studies of reaction mechanisms .
Properties
CAS No. |
5473-14-3 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 3-cyano-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(15)7-10(8-13)9-3-5-11(6-4-9)14(16)17/h3-6,10H,2,7H2,1H3 |
InChI Key |
CMJSVXFBYUAUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















